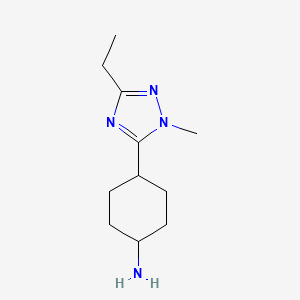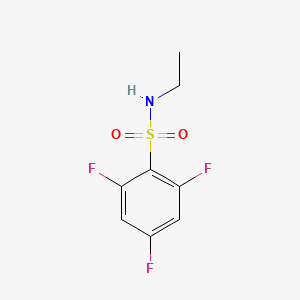
Methyl (r)-3-amino-3-(4-bromothiophen-2-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl ®-3-amino-3-(4-bromothiophen-2-yl)propanoate is an organic compound that belongs to the class of amino acid derivatives It features a bromothiophene moiety, which is a sulfur-containing heterocycle, and an amino group attached to a propanoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-3-amino-3-(4-bromothiophen-2-yl)propanoate typically involves the following steps:
Bromination of Thiophene: The starting material, thiophene, is brominated using N-bromosuccinimide (NBS) to yield 4-bromothiophene.
Formation of Amino Acid Derivative: The brominated thiophene is then reacted with a suitable amino acid derivative, such as ®-3-amino-3-(methoxycarbonyl)propanoic acid, under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl ®-3-amino-3-(4-bromothiophen-2-yl)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in Suzuki or Stille coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as DMF or DMSO, and bases like K2CO3.
Oxidation: Oxidizing agents like m-CPBA or H2O2.
Coupling: Palladium catalysts, boronic acids, and appropriate ligands.
Major Products
Substitution: Formation of amino or thiol-substituted derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Coupling: Formation of biaryl or heteroaryl compounds.
Wissenschaftliche Forschungsanwendungen
Methyl ®-3-amino-3-(4-bromothiophen-2-yl)propanoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting cancer and microbial infections.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is used in the development of conjugated polymers for electronic and optoelectronic applications.
Wirkmechanismus
The mechanism of action of Methyl ®-3-amino-3-(4-bromothiophen-2-yl)propanoate depends on its specific application:
Antimicrobial Activity: The compound may inhibit bacterial enzymes or disrupt cell membrane integrity.
Anticancer Activity: It may interfere with cell division or induce apoptosis in cancer cells.
Electronic Applications: The thiophene moiety contributes to the compound’s conductive properties, making it useful in electronic devices.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine: Similar in structure but contains a thiazole ring instead of a thiophene ring.
Methyl 3-aryl-2-bromo-2-chloropropanoates: Similar in having a brominated aromatic ring and an amino acid derivative.
Uniqueness
Methyl ®-3-amino-3-(4-bromothiophen-2-yl)propanoate is unique due to its specific combination of a bromothiophene moiety and an amino acid derivative, which imparts distinct chemical reactivity and potential biological activity.
Eigenschaften
Molekularformel |
C8H10BrNO2S |
|---|---|
Molekulargewicht |
264.14 g/mol |
IUPAC-Name |
methyl (3R)-3-amino-3-(4-bromothiophen-2-yl)propanoate |
InChI |
InChI=1S/C8H10BrNO2S/c1-12-8(11)3-6(10)7-2-5(9)4-13-7/h2,4,6H,3,10H2,1H3/t6-/m1/s1 |
InChI-Schlüssel |
NAVLCHCTGNRQJX-ZCFIWIBFSA-N |
Isomerische SMILES |
COC(=O)C[C@H](C1=CC(=CS1)Br)N |
Kanonische SMILES |
COC(=O)CC(C1=CC(=CS1)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]methanaminehydrochloride](/img/structure/B13625752.png)


![2-{[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]amino}aceticacid](/img/structure/B13625772.png)









